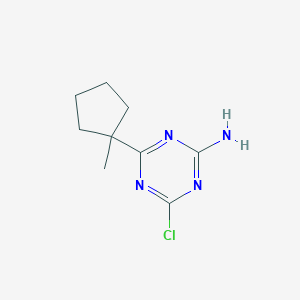

4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a 1-methylcyclopentyl group at the 6-position, and an amine group at the 2-position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methylcyclopentylamine and 4-chloro-1,3,5-triazine.

Reaction: The 1-methylcyclopentylamine is reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and triazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are substituted triazine derivatives.

Oxidation and Reduction Reactions: The products depend on the specific oxidation or reduction reaction performed.

Hydrolysis: The major products are amine and triazine derivatives.

Scientific Research Applications

4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine.

1-Methylcyclopentylamine: Another precursor used in the synthesis.

Other Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2-amino-4,6-dichloro-1,3,5-triazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a 1-methylcyclopentyl group, and an amine group makes it a valuable compound for various applications in research and industry.

Biological Activity

Overview

4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, a 1-methylcyclopentyl substituent at the 6-position, and an amine group at the 2-position of the triazine ring. Its unique structure suggests various applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C₉H₁₃ClN₄, with a molecular weight of 212.68 g/mol. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H13ClN4/c1-9(4-2-3-5-9)6-12-7(10)14-8(11)13-6/h2-5H2,1H3,(H2,11,12,13,14) |

| SMILES | CC1(CCCC1)C2=NC(=NC(=N2)Cl)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can potentially inhibit enzymes or receptors involved in various biological pathways. Research indicates that it may exhibit antimicrobial properties by disrupting microbial cell function and could also have anticancer effects through apoptosis induction in cancer cells.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds similar to this compound have demonstrated significant inhibition against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that the compound may be effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research exploring the anticancer potential of triazine derivatives has indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve modulation of apoptotic pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of caspase-dependent apoptosis |

| HeLa | 20 | Disruption of mitochondrial membrane potential |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several triazine derivatives including this compound. The results indicated that this compound significantly inhibited the growth of both S. aureus and E. coli compared to control groups.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 cells showed that treatment with this triazine derivative resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with IC50 concentrations.

Properties

Molecular Formula |

C9H13ClN4 |

|---|---|

Molecular Weight |

212.68 g/mol |

IUPAC Name |

4-chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H13ClN4/c1-9(4-2-3-5-9)6-12-7(10)14-8(11)13-6/h2-5H2,1H3,(H2,11,12,13,14) |

InChI Key |

XZIMKANRMWGWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.